A Technical Guide to 6-chloro-4-fluoro-7-methyl-1H-indole (CAS 1167056-54-3): Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 6-chloro-4-fluoro-7-methyl-1H-indole (CAS 1167056-54-3): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth technical overview of 6-chloro-4-fluoro-7-methyl-1H-indole (CAS: 1167056-54-3), a halogen- and methyl-substituted indole derivative poised for application in drug discovery and development. We will explore its fundamental physicochemical properties, propose a detailed and rational synthetic pathway, outline expected spectroscopic characteristics for structural verification, and discuss its potential as a strategic building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic intermediate.
Introduction: The Privileged Indole Scaffold and the Subject Compound
The indole nucleus, a bicyclic structure composed of a fused benzene and pyrrole ring, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules like serotonin make it a frequent component of pharmacologically active compounds.[3] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, such as lipophilicity and metabolic stability.[4][5]
6-chloro-4-fluoro-7-methyl-1H-indole is a unique intermediate, functionalized at three key positions on its carbocyclic ring. The presence of both chlorine and fluorine atoms offers distinct modulatory effects on its chemical behavior and potential biological interactions, a common strategy in modern medicinal chemistry.[4] This guide serves to consolidate the available technical data and provide expert insights into the practical application of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The data for 6-chloro-4-fluoro-7-methyl-1H-indole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1167056-54-3 | [6] |
| Molecular Formula | C₉H₇ClFN | [6] |
| Molecular Weight | 183.61 g/mol | [6] |
| Appearance | Powder or crystals; Solid | |
| Predicted pKa | 15.80 ± 0.30 | [6] |
| Synonyms | 1H-Indole, 6-chloro-4-fluoro-7-methyl-; KB-3356393 | [6] |
The substituents significantly influence the reactivity of the indole ring. The fluorine at C4 and chlorine at C6 are electron-withdrawing groups that decrease the electron density of the benzene portion of the ring system. The methyl group at C7 is a weak electron-donating group. These substitutions primarily impact electrophilic substitution on the benzene ring, while the pyrrole ring remains the preferred site for most electrophilic attacks, typically at the C3 position.[7]
Proposed Synthesis and Mechanistic Insights
Step-by-Step Experimental Protocol:
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Step 1: Synthesis of 2-Chloro-4-fluoro-3-methyl-6-nitrotoluene from 2-Chloro-4-fluoro-3-methyltoluene.
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Rationale: Introduction of a nitro group ortho to the methyl group is the first key step. This nitro group will ultimately be reduced to an amine, which is essential for the indole ring formation.
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Procedure: To a stirred solution of 2-Chloro-4-fluoro-3-methyltoluene in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for several hours before pouring it onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield the nitrated intermediate.
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-
Step 2: Synthesis of the Enamine via Condensation.
-
Rationale: The Leimgruber-Batcho synthesis proceeds via an enamine intermediate. This is formed by reacting the activated methyl group (due to the ortho-nitro group) with a dimethylformamide equivalent.
-
Procedure: React the 2-Chloro-4-fluoro-3-methyl-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like toluene. The reaction is typically heated to drive the condensation and formation of the enamine intermediate. The progress can be monitored by TLC.
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-
Step 3: Reductive Cyclization to form the Indole Ring.
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Rationale: This is the final, ring-forming step. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine moiety, eliminating dimethylamine and forming the indole's pyrrole ring.
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Procedure: The crude enamine from the previous step is dissolved in a solvent such as acetic acid or ethanol. A reducing agent, commonly palladium on carbon (Pd/C) under a hydrogen atmosphere or a chemical reductant like sodium dithionite, is added.[8] The reaction is stirred until the reduction and cyclization are complete.
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-
Step 4: Work-up and Purification.
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Rationale: Isolation and purification of the final product are critical for obtaining material suitable for further research.
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Procedure: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-chloro-4-fluoro-7-methyl-1H-indole.[8][9]
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Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]
| Technique | Expected Observations |
| ¹H NMR | - N-H Proton: A broad singlet around 8.0-8.5 ppm. - Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons at C2 and C3 of the pyrrole ring. A singlet for the C5 proton. - Methyl Protons: A singlet around 2.2-2.6 ppm for the C7-CH₃ group. |
| ¹³C NMR | - Aromatic Carbons: Signals in the 100-140 ppm range. The carbons attached to halogens (C4, C6) will show characteristic shifts and C-F coupling. - Methyl Carbon: A signal in the aliphatic region, typically 15-25 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 183, with a characteristic M+2 isotope peak (at m/z 185) approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |
| FT-IR | - N-H Stretch: A sharp peak around 3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
Potential Applications in Medicinal Chemistry
6-chloro-4-fluoro-7-methyl-1H-indole is not an end-product therapeutic but rather a strategic intermediate for building more complex molecules. Its value lies in the unique combination and placement of its functional groups.
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Scaffold for Derivatization: The indole nitrogen (N1) and the C3 position are common sites for further chemical modification to build libraries of compounds for high-throughput screening.[7]
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Modulation of Pharmacokinetics: The fluoro and chloro substituents can enhance metabolic stability by blocking sites of oxidative metabolism and can increase lipophilicity, potentially improving cell membrane permeability.[4]
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Bioisosteric Replacement: The substituted indole core can act as a bioisostere for other aromatic systems, such as a substituted naphthalene or quinoline, in known pharmacophores.
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Intermediate for Targeted Therapies: Substituted indoles are key components in drugs targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][3][13][14] This molecule provides a starting point for syntheses targeting kinases, G-protein coupled receptors, and other important biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 6-chloro-4-fluoro-7-methyl-1H-indole.
| Hazard Information | GHS Statements |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[15] P270: Do not eat, drink or smoke when using this product.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[15] P302+P352: IF ON SKIN: Wash with plenty of water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Use non-sparking tools and take measures to prevent electrostatic discharge.[16][17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Spill Response: In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a suitable container for disposal.[18]
Conclusion
6-chloro-4-fluoro-7-methyl-1H-indole represents a highly functionalized and promising building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a platform for creating diverse molecular libraries with finely tuned physicochemical and pharmacological properties. While specific applications are yet to be published, its potential, grounded in the rich history of indole chemistry, is clear. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to effectively utilize this compound in their pursuit of novel therapeutic agents.
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